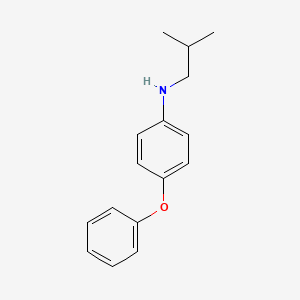

N-Isobutyl-4-phenoxyaniline

Description

Contextualization within Aromatic Amine and Ether Chemistry

The chemical nature of N-Isobutyl-4-phenoxyaniline is best understood by examining its constituent functional groups: the aromatic amine and the diaryl ether.

Aromatic Amines: These are organic compounds where an amino group (-NH₂) or its substituted version (like the N-isobutyl group in this case) is directly attached to a carbon atom within an aromatic ring. savemyexams.com Aniline (B41778) (C₆H₅NH₂) is the simplest aromatic amine. savemyexams.com Aromatic amines are fundamental in the synthesis of a vast array of materials, including dyes and pharmaceuticals. savemyexams.comscribd.com The nitrogen atom in an amine has a lone pair of electrons, which makes it basic and nucleophilic, allowing it to react with acids to form salts and participate in numerous chemical reactions. scribd.comcuny.edu

This compound thus combines these two functionalities. Its structure consists of a secondary aromatic amine and a diaryl ether, which dictates its chemical reactivity and physical properties. The amine group provides a site for reactions like acylation and alkylation, while the ether linkage and aromatic rings contribute to the molecule's hydrophobicity and potential for pi-stacking interactions. solubilityofthings.com

Below is a data table summarizing the key properties of the parent compound, 4-phenoxyaniline (B93406).

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Brown to green-brown crystalline flakes or powder |

| Melting Point | 82-84 °C |

| Boiling Point | 140 °C at 2.25 mmHg |

| Water Solubility | < 1 g/L (20 ºC) |

| IUPAC Name | 4-phenoxyaniline |

Data sourced from multiple chemical property databases. solubilityofthings.comchemicalbook.comchemsrc.com

Historical Development and Emerging Significance of Phenoxyaniline (B8288346) Scaffolds in Chemical Research

The phenoxyaniline framework has gained considerable traction as a privileged scaffold in medicinal chemistry and materials science. A "scaffold" in this context refers to a core molecular structure that serves as a platform for building a library of diverse compounds with tailored properties. nih.govnih.gov The development of phenoxyaniline-based research has progressed from simple intermediates to complex molecules with specific biological targets.

Historically, phenoxyaniline and its simple derivatives were used as intermediates in the synthesis of dyes and polymers. solubilityofthings.com However, over the past few decades, their significance has grown, particularly in drug discovery. nih.gov Researchers have recognized that the phenoxyaniline scaffold can be readily modified at several positions—on either aromatic ring or at the amine—to systematically explore structure-activity relationships (SAR).

The emerging significance of this scaffold is evident in its application in developing agents for complex diseases. For instance, N-acyl derivatives of 4-phenoxyaniline have been investigated for their potential as neuroprotective agents, showing promise in attenuating neuronal cell death by targeting the pro-apoptotic protein Bid. nih.gov This highlights the scaffold's utility in addressing intricate biological pathways involved in neurodegenerative disorders. nih.gov Furthermore, the structural framework is a key component in the design of inhibitors for various enzymes and protein-protein interactions, underscoring its versatility and importance in modern chemical research. sci-hub.seescholarship.org

Overview of Academic Research Trajectories for this compound and its Analogues

Academic research on this compound and its analogues has primarily been concentrated in the field of medicinal chemistry, where the phenoxyaniline scaffold is explored for its interaction with biological targets. The research trajectory involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

A significant area of investigation has been the development of phenoxyaniline derivatives as ion channel modulators. Recent studies have focused on creating analogues to block neuronal N-type (Caᵥ2.2) calcium channels, which are implicated in pain signaling. rsc.orgflinders.edu.au In these studies, the N-substituent on the aniline is a key point of modification. Researchers synthesize a variety of analogues by replacing the amide linker in initial lead compounds with an aniline moiety and introducing different amine functionalities, such as the isobutyl group, to probe the binding pocket of the channel. rsc.orgnih.gov A comprehensive SAR study on a series of phenoxyaniline and sulfonamide compounds revealed that several derivatives had potent inhibitory effects on the Caᵥ2.2 channel. rsc.orgflinders.edu.au

Another research avenue involves the use of phenoxyaniline analogues as derivatizing agents in analytical chemistry. For example, 3-phenoxyaniline (B129670) has been successfully used as a derivatizing agent for the sensitive quantification of short-chain fatty acids in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net This demonstrates the utility of the phenoxyaniline chemical properties beyond direct therapeutic applications.

The table below summarizes some of the key research applications for phenoxyaniline analogues.

| Research Area | Specific Application | Key Findings |

| Neuroprotection | Attenuation of Bid-mediated neurotoxicity | N-acyl-4-phenoxyaniline derivatives provided significant protection against glutamate-induced toxicity in neurons. nih.gov |

| Ion Channel Modulation | Inhibition of N-type (Caᵥ2.2) calcium channels | Structural modifications of the phenoxyaniline scaffold led to potent and selective Caᵥ2.2 inhibitors. rsc.orgnih.gov |

| Anticancer Research | Inhibition of Mcl-1 oncoprotein | A related naphthoate scaffold with an aniline component was designed to target the Mcl-1 oncoprotein, demonstrating the utility of such structures in cancer therapy. nih.gov |

| Analytical Chemistry | Derivatization of short-chain fatty acids | 3-Phenoxyaniline was used to improve detection sensitivity for LC-MS/MS quantification of metabolites. researchgate.net |

These research trajectories indicate that the phenoxyaniline scaffold, including N-substituted variants like this compound, is a valuable platform for developing targeted chemical probes and potential therapeutic agents. The focus remains on leveraging the structural and electronic properties of the scaffold to achieve specific interactions with biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDDBVYJPUREBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Isobutyl 4 Phenoxyaniline and Its Analogues

Direct Synthesis of N-Isobutyl-4-phenoxyaniline

The direct introduction of the isobutyl group onto the nitrogen atom of 4-phenoxyaniline (B93406) is a primary strategy for the synthesis of the target compound. This is typically achieved through N-alkylation or reductive amination, both of which are common methods for the preparation of secondary amines.

N-Alkylation and Amination Routes

N-alkylation involves the reaction of 4-phenoxyaniline with an isobutyl electrophile, such as isobutyl bromide or isobutyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic attack of the amine. A variety of bases and solvent systems can be employed, with the choice often influencing the reaction rate and yield.

Key Research Findings for N-Alkylation:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Isobutyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | Moderate to Good |

| Isobutyl Iodide | NaH | DMF | Room Temp. to 50 | Good to High |

| Isobutyl Tosylate | Et₃N | Dichloromethane | Room Temp. | Moderate |

Note: Yields are generalized from reactions with similar aniline (B41778) derivatives and may vary for 4-phenoxyaniline.

Reductive Amination Approaches

Reductive amination offers an alternative and often more controlled route to this compound. This one-pot reaction involves the condensation of 4-phenoxyaniline with isobutyraldehyde (B47883) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A key advantage of this method is the avoidance of over-alkylation, which can sometimes be an issue in direct N-alkylation with reactive alkyl halides.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent for this transformation. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

Representative Reductive Amination Conditions:

| Aldehyde | Reducing Agent | Solvent | Additive | Temperature | Yield (%) |

| Isobutyraldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | Acetic Acid | Room Temp. | 78 |

| Isobutyraldehyde | H₂/Pd-C | Ethanol | - | Room Temp. | Good |

| Isobutyraldehyde | NaBH₃CN | Methanol | Acetic Acid | Room Temp. | Moderate to Good |

Catalytic Systems for N-Substitution Reactions

The development of catalytic systems has significantly advanced N-alkylation reactions, often providing milder reaction conditions and improved efficiency. For the N-isobutylation of 4-phenoxyaniline, catalysts based on transition metals such as palladium, ruthenium, and iridium have shown considerable promise in related aniline alkylations. These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol (e.g., isobutanol) can be used as the alkylating agent, with water being the only byproduct, representing a greener approach.

Manganese-based pincer complexes have also emerged as efficient catalysts for the N-alkylation of anilines with alcohols under relatively mild conditions. Furthermore, silver catalysts supported on alumina (B75360) have demonstrated high activity and selectivity for the N-alkylation of aniline with a range of alcohols. While direct examples with this compound are not extensively documented, the general applicability of these catalytic systems to aromatic amines suggests their potential utility.

Synthesis of Key Phenoxyaniline (B8288346) Precursors and Intermediates

The synthesis of this compound relies on the availability of the key precursor, 4-phenoxyaniline. This intermediate can be synthesized through methods that construct the diaryl ether framework, followed by the introduction of the amino group.

Ullmann-type Condensation Reactions for Diaryl Ether Formation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. In the context of 4-phenoxyaniline synthesis, this reaction can be envisioned in two primary ways: the coupling of a phenol (B47542) with an activated aryl halide or the coupling of an aniline with an activated aryl halide.

A common approach involves the copper-catalyzed reaction of a phenoxide with an aryl halide. For instance, the reaction of phenol with 4-chloro-1-nitrobenzene, followed by reduction of the nitro group, yields 4-phenoxyaniline. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. However, modern modifications using copper catalysts with ligands such as diamines or phenanthroline can facilitate the reaction under milder conditions.

Nitration-Reduction Sequences for Aniline Moiety Introduction

A prevalent strategy for the synthesis of 4-phenoxyaniline involves the initial formation of a diaryl ether, such as diphenyl ether, followed by the introduction of a nitro group at the para-position and subsequent reduction to the amine.

The nitration of diphenyl ether typically yields a mixture of isomers, with the 4-nitro and 2-nitro derivatives being the major products. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. Separation of the desired 4-nitrodiphenyl ether from the isomeric mixture can be achieved through crystallization or chromatography.

Once isolated, the 4-nitrodiphenyl ether can be reduced to 4-phenoxyaniline using a variety of established methods for nitro group reduction. Common reducing agents include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere.

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Including sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Preparation of Halogenated and Substituted Phenoxyaniline Scaffolds

The synthesis of halogenated and substituted phenoxyaniline scaffolds serves as a crucial entry point for further molecular modifications. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction or transition-metal-catalyzed cross-coupling reactions to form the diaryl ether bond. For instance, a halogenated phenol can be coupled with a nitroaniline derivative, followed by reduction of the nitro group to an amine.

Alternatively, halogenation of the pre-formed phenoxyaniline core can be achieved. The reactivity of N,N-dialkylaniline N-oxides provides a practical route to electron-rich aryl halides. This method allows for selective para-bromination or ortho-chlorination of N,N-dialkylanilines. nih.gov By forming the N-oxide of an N-alkyl-4-phenoxyaniline, subsequent treatment with a thionyl halide can introduce a halogen atom at a specific position on the aniline ring. nih.gov

Another strategy involves the use of substituted anilines or phenols in the initial coupling reaction. For example, the Buchwald-Hartwig amination can be employed to couple a substituted aryl bromide with an amine, which can be a phenoxy-substituted amine or an aniline that is later functionalized with a phenoxy group. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives, for instance, utilizes a Buchwald-Hartwig coupling of a substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. nih.gov

Reductive amination is a key method for introducing the isobutyl group. This can be achieved by reacting 4-phenoxyaniline with isobutyraldehyde in the presence of a reducing agent like sodium cyanoborohydride. nih.gov

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product Scaffold |

| Halogenated Phenol | Nitroaniline | SNAr / Reduction | Base, then reducing agent (e.g., SnCl2, H2/Pd) | Halogenated Phenoxyaniline |

| 4-Phenoxyaniline | Isobutyraldehyde | Reductive Amination | NaBH3CN, Acetic Acid | This compound |

| N-Alkyl-4-phenoxyaniline | Thionyl Halide | Halogenation via N-Oxide | m-CPBA, then SOX2 | Halogenated N-Alkyl-4-phenoxyaniline |

| Substituted Aryl Bromide | Phenoxy-substituted Amine | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Substituted Phenoxyaniline |

Advanced Derivatization Strategies for this compound and Related Compounds

Once the this compound scaffold is assembled, a variety of advanced derivatization techniques can be employed to modify its structure and properties.

Functionalization of Aromatic Rings (e.g., Halogenation, Sulfonylation)

Direct functionalization of the aromatic rings of this compound allows for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

Halogenation: Electrophilic aromatic halogenation can introduce halogen atoms onto either the phenoxy or the aniline ring. The directing effects of the ether and the N-isobutylamino groups will influence the regioselectivity of the reaction. For instance, due to the ortho, para-directing nature of the phenoxy and amino groups, halogenation is expected to occur at positions ortho or para to these substituents. The specific conditions, such as the choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and catalyst, will determine the outcome. google.com

Sulfonylation: The introduction of a sulfonyl group can be achieved through reaction with a sulfonyl chloride in the presence of a base. This reaction typically occurs on the nitrogen atom of the secondary amine, forming a sulfonamide, or on the aromatic ring via electrophilic substitution. Indium(III) triflate has been shown to be an efficient catalyst for the sulfonylation of both activated and deactivated aromatic compounds.

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki, Sonogashira, Heck, Mitsunobu)

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular framework of this compound, particularly when it is appropriately halogenated.

Suzuki Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide. A halogenated derivative of this compound can be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents, leading to the formation of biaryl or styrenyl structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It provides a direct method to introduce an alkyne moiety onto the this compound scaffold, which can serve as a versatile handle for further transformations.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. This allows for the introduction of alkenyl substituents onto the aromatic rings of this compound, creating styrenyl-type derivatives. nih.gov

Mitsunobu Reaction: While typically used for the conversion of alcohols, the Mitsunobu reaction can also be employed for the N-alkylation of acidic nitrogen nucleophiles. In the context of derivatization, if the phenoxyaniline scaffold contains a hydroxyl group, it could be converted to other functional groups using this reaction.

| Coupling Reaction | Substrate 1 (from this compound) | Substrate 2 | Catalyst System | Resulting Linkage |

| Suzuki | Halogenated derivative | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Halogenated derivative | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Heck | Halogenated derivative | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | Aryl-Alkene |

| Mitsunobu | Hydroxylated derivative | Acidic Nucleophile | PPh3, DEAD or DIAD | O- or N-Alkylation |

Formation of Complex Polycyclic and Macrocyclic Systems

The phenoxyaniline scaffold can serve as a building block for the synthesis of more complex molecular architectures, including polycyclic and macrocyclic systems. Intramolecular versions of the coupling reactions described above can be utilized to form new rings. For instance, a suitably functionalized this compound derivative with two reactive sites could undergo an intramolecular Heck or Suzuki reaction to form a new cyclic structure.

The synthesis of polycyclic heteroaromatic compounds can be achieved through multi-component reactions. For example, a three-component cross-coupling of aryl halides, 2-haloarylcarboxylic acids, and norbornadiene has been used to create extended π-systems. While not directly demonstrated on this compound, this highlights the potential for developing strategies to construct complex polycyclic systems from appropriately substituted phenoxyaniline precursors.

Macrocyclization can be a challenging synthetic endeavor due to entropic and enthalpic barriers. However, by carefully designing precursors with appropriate reactive functional groups, intramolecular reactions can lead to the formation of large rings. Photochemical methods, for example, have been employed for peptide macrocyclization and could potentially be adapted for other molecular scaffolds.

Amide and Carbamate (B1207046) Linkage Formations

The secondary amine functionality of this compound is a key site for derivatization to form amides and carbamates.

Amide Formation: this compound can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding amides. A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can be used to facilitate the reaction between the amine and a carboxylic acid.

Carbamate Formation: Carbamates can be synthesized by reacting this compound with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with an alcohol would also yield a carbamate. Modern methods also allow for carbamate synthesis through the coupling of amines, carbon dioxide, and alkyl halides.

| Linkage | Reactant 1 | Reactant 2 | Key Reagents/Conditions |

| Amide | This compound | Carboxylic Acid | Coupling agent (e.g., EDC, HATU) |

| Amide | This compound | Acyl Chloride | Base (e.g., Triethylamine) |

| Carbamate | This compound | Chloroformate | Base (e.g., Pyridine) |

| Carbamate | This compound | CO2, Alkyl Halide | Base (e.g., Cs2CO3) |

Advanced Spectroscopic and Structural Characterization of N Isobutyl 4 Phenoxyaniline and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete molecular structure can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of N-Isobutyl-4-phenoxyaniline is predicted to display distinct signals corresponding to the protons of the isobutyl group and the two aromatic rings. The analysis builds upon the known spectrum of the parent compound, 4-phenoxyaniline (B93406), which features complex multiplets for the aromatic protons in the 6.6 to 7.3 ppm range. chemicalbook.com

The introduction of the N-isobutyl group is expected to add the following characteristic signals:

A doublet for the two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen, shifted downfield due to the influence of the amine.

A complex multiplet (a nonet) for the single methine proton (-CH-) of the isobutyl group. yale.edu

A doublet for the six equivalent methyl protons (-CH₃), appearing most upfield. yale.edu

A broad singlet for the amine proton (N-H), the chemical shift of which can be variable. compoundchem.com

The aromatic region would retain its complexity, with slight shifts in the phenoxy-substituted aniline (B41778) ring due to the electronic effect of the N-alkylation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30-6.80 | Multiplet (m) | 9H | Aromatic protons (Ar-H) |

| ~3.50 | Broad Singlet (br s) | 1H | Amine proton (N-H) |

| ~2.95 | Doublet (d) | 2H | Methylene protons (N-CH₂) |

| ~1.90 | Multiplet (m) | 1H | Methine proton (-CH(CH₃)₂) |

| ~0.95 | Doublet (d) | 6H | Methyl protons (-CH(CH₃)₂) |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, signals are expected for the twelve aromatic carbons and the three distinct carbons of the isobutyl group. The chemical shifts of carbons attached to electronegative atoms like oxygen and nitrogen are typically found further downfield. libretexts.orgcompoundchem.com

The isobutyl group will introduce three new signals in the aliphatic region (typically 10-60 ppm):

One signal for the methylene carbon (-CH₂-).

One signal for the methine carbon (-CH-).

One signal for the two equivalent methyl carbons (-CH₃). wisc.edu

The aromatic region (110-160 ppm) will show multiple signals. The carbon atoms directly bonded to the oxygen and nitrogen atoms (C-O and C-N) will be the most deshielded within this region. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158-140 | Aromatic C-O and C-N |

| ~130-115 | Aromatic C-H and C-C |

| ~53 | Methylene carbon (N-CH₂) |

| ~28 | Methine carbon (-CH(CH₃)₂) |

| ~20 | Methyl carbons (-CH(CH₃)₂) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, often to several decimal places. fiveable.memeasurlabs.commeasurlabs.com This accuracy allows for the confident determination of a compound's elemental formula. libretexts.org For this compound, the molecular formula is C₁₆H₁₉NO. HRMS analysis would be used to confirm this by measuring the exact mass of the molecular ion [M+H]⁺ or [M]⁺•, which would be compared to the calculated theoretical mass.

Molecular Formula: C₁₆H₁₉NO

Calculated Exact Mass: 241.1467 g/mol

Expected HRMS Result: An m/z value extremely close to the calculated mass (e.g., 241.1465), confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The technique provides a retention time for the compound and a mass spectrum based on its electron ionization (EI) fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺•) at m/z = 241. The fragmentation pattern provides structural clues:

Alpha-Cleavage: A dominant fragmentation pathway for N-alkyl anilines is the cleavage of the C-C bond alpha to the nitrogen atom. nih.govlibretexts.orglibretexts.org This would result in the loss of a propyl radical (•CH(CH₃)₂) to form a stable ion at m/z = 198.

Ether Cleavage: Aromatic ethers can cleave at the C-O bond. whitman.edumiamioh.eduscribd.com This could lead to fragments corresponding to the phenoxy radical or cation (m/z = 93) and the N-isobutylaniline portion of the molecule.

Loss of Alkene: Another common fragmentation for alkylamines involves the loss of an alkene through a rearrangement process. Loss of isobutylene (B52900) could lead to a fragment corresponding to the 4-phenoxyaniline radical cation at m/z = 185. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers, including potential polymeric derivatives of this compound, such as poly(this compound). This method provides valuable information on the molecular weight distribution, the mass of repeating monomer units, and the structure of end groups. sigmaaldrich.comweebly.com

In a typical MALDI-TOF analysis of a polymer, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov The choice of matrix is crucial for successful analysis and depends on the polymer's properties. For polyaniline and its derivatives, matrices such as 2,5-dihydroxybenzoic acid (DHB) have been used. semanticscholar.org Upon irradiation with a pulsed laser, the matrix absorbs energy and transfers it to the polymer molecules, leading to their desorption and ionization with minimal fragmentation. The resulting ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

Table 1: Predicted MALDI-TOF Data for a Hypothetical Poly(this compound)

| Parameter | Predicted Value/Information |

|---|---|

| Repeating Unit Mass | ~241.34 Da |

| End Groups | Dependent on polymerization initiator and termination steps |

| Mn | Variable, dependent on synthesis conditions |

| Mw | Variable, dependent on synthesis conditions |

| PDI | Typically > 1.5 for chemically synthesized conductive polymers |

Note: The values in this table are theoretical and for illustrative purposes only.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its constituent chemical bonds. Although an experimental spectrum for this specific compound is not available, the expected vibrational modes can be predicted based on the analysis of similar molecules. researchgate.netorgchemboulder.com

The key functional groups in this compound are the secondary amine (N-H), the aromatic rings (C-H, C=C), the ether linkage (C-O-C), and the isobutyl group (C-H). The N-H stretching vibration of a secondary amine typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the diaryl ether is anticipated to produce a strong band around 1240 cm⁻¹.

Table 2: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3330 | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2870 | C-H stretch | Aliphatic (isobutyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1240 | C-O-C stretch | Diaryl ether |

| 910-665 | N-H wag | Secondary amine |

Note: These are predicted peak positions based on characteristic infrared absorption frequencies of functional groups. instanano.comvscht.czwpmucdn.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic phenoxyaniline (B8288346) chromophore. The parent compound, aniline, exhibits two absorption bands around 230 nm and 280 nm. researchgate.net The introduction of the phenoxy group and the N-isobutyl substituent would be expected to cause a red shift (bathochromic shift) in these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituents.

For comparison, N,N-dimethylaniline shows an absorption maximum around 298 nm. aatbio.com It is plausible that this compound would have a primary absorption band in a similar region. The exact position of the absorption maxima would also be influenced by the solvent used, due to solvatochromic effects.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-260 | π → π* | Phenyl rings |

| ~290-310 | π → π* | Phenoxyaniline system |

Note: These are estimated values based on the UV-Vis spectra of analogous compounds. researchgate.netnist.govnih.gov

The photophysical properties, such as fluorescence and phosphorescence, of this compound and its derivatives are determined by the fate of the molecule after it absorbs light and is promoted to an excited electronic state. The efficiency and wavelength of any emission are highly dependent on the molecular structure and the surrounding environment.

Further research would be required to experimentally determine the fluorescence quantum yield, lifetime, and emission spectra of this compound and its derivatives to fully understand their photophysical behavior.

X-ray Diffraction (XRD) Analysis

Currently, there is no published crystal structure for this compound in the crystallographic databases. However, the crystal structures of other aniline derivatives have been reported. cambridge.orgnih.gov For instance, studies on chloroaniline derivatives have shown that they can crystallize in orthorhombic and monoclinic systems. cambridge.org The crystal packing of this compound would be influenced by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonding involving the N-H group. The bulky isobutyl and phenoxy groups would also play a significant role in determining the packing efficiency and the resulting crystal structure.

Single Crystal X-ray Diffraction for Precise Structural Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves directing a focused beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to construct a three-dimensional model of the electron density within the crystal. From this model, the exact positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Key structural parameters that can be elucidated from a single crystal X-ray diffraction study include:

Unit Cell Dimensions: The fundamental repeating unit of a crystal is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).

Space Group: This describes the symmetry elements present within the crystal lattice.

Atomic Coordinates: The precise (x, y, z) position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are critical for confirming the molecular connectivity and identifying any unusual geometric features.

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which govern the material's bulk properties. For instance, in the crystal structure of 4-Phenethoxyaniline hemihydrate, N—H⋯O and O—H⋯N hydrogen bonds involving the amino group and a water molecule of crystallization are observed, which create a chain-like structure along the c-axis. researchgate.net Furthermore, a C—H⋯π interaction is present between the phenyl and aniline rings. researchgate.net

The comprehensive data obtained from SC-XRD is typically presented in detailed crystallographic tables. Below is an interactive table illustrating the kind of crystallographic data that would be obtained for a compound in this family, based on the published data for 4-Phenethoxyaniline hemihydrate. researchgate.net

| Parameter | Value |

| Empirical Formula | C14H15NO·0.5H2O |

| Formula Weight | 222.28 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.135 (2) |

| b (Å) | 5.6360 (5) |

| c (Å) | 20.354 (2) |

| α (°) | 90 |

| β (°) | 108.680 (2) |

| γ (°) | 90 |

| Volume (ų) | 2295.1 (4) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.286 |

| R-factor | 0.041 |

Such precise structural determination is fundamental for structure-property relationship studies, computational modeling, and understanding the chemical behavior of this compound and its derivatives.

Powder X-ray Diffraction for Polymeric and Crystalline Forms

While single crystal X-ray diffraction provides the most detailed structural information, it requires the growth of high-quality single crystals, which can be a challenging and time-consuming process. Powder X-ray diffraction (PXRD) offers a powerful and more accessible alternative for the characterization of polycrystalline materials, including polymeric forms and microcrystalline powders.

In PXRD, a monochromatic X-ray beam is directed at a sample containing a large number of randomly oriented crystallites. The diffracted X-rays are detected as a function of the scattering angle (2θ), resulting in a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of powder X-ray diffraction in the study of this compound and its derivatives would include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Purity Analysis: PXRD is highly sensitive to the presence of crystalline impurities. Even small amounts of an undesired crystalline phase will produce its own characteristic peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. This is crucial as polymorphs can have significantly different physical properties, such as solubility, melting point, and stability.

Analysis of Polymeric Materials: For semi-crystalline polymers, PXRD can be used to determine the degree of crystallinity and to identify the crystalline phases present within the amorphous matrix.

Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the unit cell dimensions of the crystalline material. Analysis of the peak positions can be used to accurately determine the lattice parameters.

A typical powder X-ray diffraction pattern displays a series of peaks of varying intensity at specific 2θ angles. The position and intensity of these peaks are determined by the crystal structure of the material. Below is an illustrative data table representing a hypothetical powder X-ray diffraction pattern for a crystalline organic compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 100 |

| 22.1 | 4.02 | 60 |

| 25.8 | 3.45 | 75 |

| 30.7 | 2.91 | 50 |

The detailed analysis of powder X-ray diffraction data provides valuable insights into the solid-state properties of this compound and its derived compounds, complementing the precise structural information obtained from single crystal studies and aiding in the quality control and characterization of bulk materials.

Computational Chemistry and Theoretical Investigations of N Isobutyl 4 Phenoxyaniline Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with high accuracy. For N-Isobutyl-4-phenoxyaniline, DFT calculations serve as the foundation for understanding its intrinsic chemical nature.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This compound has several rotatable bonds: the C-N bond of the isobutyl group, the C-O ether linkage, and the bond connecting the phenyl ring to the nitrogen atom. Rotation around these bonds gives rise to multiple conformers, each with a different spatial arrangement and potential energy.

Conformational analysis is performed to identify the various low-energy structures (conformers) and determine their relative stabilities. nih.gov This process typically involves:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the flexible dihedral angles to explore the potential energy surface and identify all possible stable conformers.

Geometry Optimization: Using a DFT method (e.g., B3LYP with a basis set like 6-31G(d,p)) to minimize the energy of each identified conformer. This process adjusts bond lengths and angles until the lowest energy structure for that particular conformation is found.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxyaniline (B8288346) moiety, particularly the nitrogen atom and the aromatic rings. The LUMO would likely be distributed over the π-system of the phenyl rings.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data to illustrate the typical output of a DFT calculation.

| Parameter | Formula | Description | Hypothetical Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.25 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.40 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape. | -3.05 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | 2.20 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. | 2.11 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.orgresearchgate.netnih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These are the most likely sites for an electrophilic attack. For this compound, the regions around the nitrogen and the ether oxygen would be expected to be strongly negative.

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are the most likely sites for a nucleophilic attack.

Green/Yellow Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

The MEP map for this compound would clearly show the nucleophilic character of the nitrogen and oxygen atoms, making them key sites for interactions like hydrogen bonding.

DFT calculations can accurately predict various spectroscopic properties, which is essential for structure verification and analysis. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating these shifts for each potential conformer and averaging them based on their Boltzmann population, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for confirming the molecular structure. d-nb.inforesearchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data to demonstrate the application of computational NMR prediction.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Isobutyl CH₂) | 52.1 | 51.8 |

| C2 (Isobutyl CH) | 28.5 | 28.3 |

| C3 (Isobutyl CH₃) | 20.3 | 20.1 |

| C4 (Aniline C-N) | 145.2 | 144.9 |

| C5 (Aniline C-O) | 150.8 | 150.5 |

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. scirp.org These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This helps in understanding the electronic structure and chromophoric properties of the molecule.

Molecular Dynamics and Simulation

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.net

For a flexible molecule like this compound, MD simulations are particularly useful. By simulating the molecule's motion over nanoseconds or longer, researchers can observe:

Conformational Transitions: The simulation can show how the molecule transitions between different low-energy conformers identified during the conformational analysis. This provides insight into the energy barriers between these states and the timescale of these changes.

Molecular Flexibility: MD can quantify the flexibility of different parts of the molecule, such as the isobutyl chain or the phenoxy group. This is often analyzed by calculating the Root Mean Square Fluctuation (RMSF) of each atom from its average position. nih.gov

Solvent Effects: MD simulations can explicitly include solvent molecules (like water or an organic solvent), allowing for the study of how the molecule's conformation and dynamics are influenced by its environment.

These simulations provide a deeper understanding of the molecule's behavior in a realistic environment, complementing the insights gained from quantum chemical calculations.

Protein-Ligand Interaction Simulations (e.g., Molecular Docking, SILCS Affinity Models)

Protein-ligand interaction simulations are fundamental in computational drug discovery for predicting how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. Molecular docking is a primary method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.

In a hypothetical docking study, this compound could be evaluated as an inhibitor of a relevant biological target, for instance, a tyrosine kinase, given that similar anilino- and phenoxy-based structures have shown activity against such enzymes nih.gov. The simulation would involve preparing the three-dimensional structures of both the this compound molecule and the target protein's binding site. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding energy.

The results of such a simulation would highlight the most stable binding pose and provide a quantitative estimate of binding affinity (e.g., docking score in kcal/mol). Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, would be identified. For this compound, one might predict interactions involving the phenoxy group's ether oxygen, the aniline (B41778) nitrogen, and the aromatic rings. The isobutyl group would likely engage in hydrophobic interactions within the protein's active site.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

|

| Inhibition Constant (Ki, est.) | 1.5 µM | |

| Key Interactions | Hydrogen bond, Hydrophobic, π-π Stacking |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.orgfrontiersin.org These models are invaluable for predicting the properties of new, unsynthesized molecules.

To develop a QSAR model for a series of this compound derivatives, one would first synthesize or computationally design a set of structurally related analogs with varying substituents. The biological activity of these compounds would be determined experimentally. A predictive model is then built by correlating this activity with calculated molecular descriptors.

For instance, a multiple linear regression (MLR) model could take the form: Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Such a model, once validated, could predict the functional properties of new this compound analogs, prioritizing the synthesis of the most promising candidates. Studies on similar 2-phenoxy-N-phenylacetamide derivatives have successfully used this approach to design inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), demonstrating the utility of QSAR in rational drug design. nih.gov

The predictive power of a QSAR model depends on the choice of molecular descriptors. nih.govresearchgate.net These numerical values quantify different aspects of a molecule's structure.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling interactions based on electrostatic forces.

Topological Descriptors: These are numerical representations of molecular topology, encoding information about size, shape, branching, and atom connectivity. nih.govresearchgate.net The Electrotopological State Atom (E-state) index, for example, combines electronic character and topological environment for each atom, making it a powerful descriptor in QSAR studies. nih.gov

A QSAR study of this compound and its analogs would involve calculating a wide range of such descriptors to identify which structural features are most correlated with the desired activity.

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Analogs This table presents hypothetical data for illustrative purposes.

| Analog | SlogP (Hydrophobicity) | E-state Index (Aniline N) | Molar Refractivity | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 4.2 | 1.25 | 85.3 | 5.8 |

| Analog with -F on phenoxy ring | 4.3 | 1.28 | 85.1 | 4.5 |

| Analog with -OCH3 on phenoxy ring | 4.0 | 1.22 | 89.9 | 7.2 |

Advanced Computational Characterization

Beyond biological interactions, computational methods can predict fundamental physicochemical properties of this compound, including its optical and solid-state characteristics.

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. This compound contains an electron-donating amine group and a phenoxy group connected through a phenyl π-system, suggesting potential NLO activity.

Computational quantum mechanics, particularly Density Functional Theory (DFT), can predict NLO properties. utm.my Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies on substituted anilines have shown that the nature and position of donor and acceptor groups significantly influence the magnitude of β. bath.ac.uk For this compound, calculations would involve optimizing the molecular geometry and then computing the electronic response to an applied electric field to derive these NLO parameters.

Table 3: Predicted NLO Properties of this compound (Illustrative) This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level for illustrative purposes.

| NLO Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.55 | Debye |

| Average Polarizability (α) | 28.5 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 15.2 x 10-30 | esu |

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmq.edu.au This analysis requires a known crystal structure, which could be obtained via X-ray diffraction. Assuming a crystal structure for this compound, a Hirshfeld surface would be generated, which maps the electron distribution of the molecule within its crystalline environment.

The surface can be color-coded based on properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker contacts.

Furthermore, the analysis produces 2D "fingerprint plots," which summarize all intermolecular contacts and quantify their relative contributions to the crystal packing. For a molecule like this compound, one would expect a high percentage of H···H contacts due to the abundance of hydrogen atoms. Other significant interactions would likely include C···H/H···C contacts, reflecting π-π and C-H···π interactions, and O···H/H···O contacts involving the ether oxygen. researchgate.net

Table 4: Illustrative Hirshfeld Surface Interaction Contributions for Crystalline this compound This table presents hypothetical data for illustrative purposes.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5% |

| C···H / H···C | 28.2% |

| O···H / H···O | 12.8% |

| N···H / H···N | 5.1% |

| C···C | 4.5% |

| Other | 3.9% |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Isobutyl 4 Phenoxyaniline Derivatives

Impact of N-Substitution Patterns on Compound Reactivity and Selectivity

The reactivity of aniline (B41778) and its N-alkylated derivatives in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by both steric and electronic factors. rsc.orgresearchgate.net The isobutyl group, being a branched alkyl chain, exerts a moderate degree of steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles or other reactants, thereby decreasing the rate of reactions that require direct interaction with the nitrogen lone pair. For instance, in acylation or alkylation reactions at the nitrogen, the isobutyl group would likely lead to a slower reaction rate compared to a less hindered N-methyl or N-ethyl analogue.

Conversely, the isobutyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the nitrogen atom increases its nucleophilicity, making it more reactive towards electrophiles. However, this electronic activation is often counteracted by the steric hindrance. The net effect on reactivity is a balance between these opposing factors. In reactions where the transition state is sensitive to steric crowding, the hindrance effect may dominate. For example, the reaction of N-methylaniline with certain electrophiles is significantly faster than that of more sterically hindered N-alkylanilines. rsc.org

The selectivity of reactions involving N-Isobutyl-4-phenoxyaniline derivatives is also governed by the N-substituent. In electrophilic aromatic substitution reactions on the aniline ring, the N-isobutylamino group acts as an activating, ortho-, para-directing group due to the delocalization of the nitrogen lone pair into the aromatic π-system. The steric bulk of the isobutyl group can influence the ortho:para product ratio, potentially favoring the less sterically hindered para-position for the incoming electrophile.

The following table illustrates the hypothetical relative reaction rates for the N-acylation of various N-substituted 4-phenoxyanilines, highlighting the interplay of steric and electronic effects.

| N-Substituent | Electronic Effect | Steric Hindrance | Predicted Relative Rate |

| -H | Reference | Low | 1.00 |

| -CH₃ | Electron-donating | Low | 5.20 |

| -CH₂CH₃ | Electron-donating | Moderate | 3.50 |

| -CH(CH₃)₂ | Electron-donating | High | 1.80 |

| -C(CH₃)₃ | Electron-donating | Very High | 0.50 |

| -CH₂CH(CH₃)₂ | Electron-donating | Moderate-High | 2.10 |

Data is illustrative and based on general principles of chemical reactivity.

Influence of the Phenoxy Moiety on Molecular Recognition and Functional Profiles

The phenoxy moiety can participate in several key non-covalent interactions that are crucial for molecular recognition. unina.it These include:

Hydrophobic Interactions: The phenyl ring of the phenoxy group is lipophilic and can engage in favorable hydrophobic interactions with nonpolar pockets within a protein binding site.

π-π Stacking: The aromatic nature of the phenoxy ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a receptor. These interactions are important for stabilizing the ligand-receptor complex. nih.gov

Hydrogen Bonding: The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in a biological target. nih.govresearchgate.net

The flexibility of the ether linkage allows the phenoxy ring to adopt various orientations, enabling it to find an optimal fit within a binding site. This conformational adaptability is a key feature of diphenyl ether-containing compounds. The functional profile of this compound derivatives can be modulated by introducing substituents on the phenoxy ring. For example, the addition of polar substituents could enhance water solubility or introduce new hydrogen bonding opportunities, while lipophilic substituents could strengthen hydrophobic interactions.

The table below provides a hypothetical analysis of the binding affinity of substituted this compound derivatives to a generic receptor, illustrating the potential contributions of the phenoxy moiety to molecular recognition.

| Substituent on Phenoxy Ring | Predicted Interaction Type | Predicted Binding Affinity (Kd, nM) |

| H | Hydrophobic, π-π stacking | 150 |

| 4'-F | Hydrophobic, π-π stacking | 120 |

| 4'-OH | H-bond acceptor/donor | 80 |

| 4'-OCH₃ | H-bond acceptor | 95 |

| 4'-CF₃ | Enhanced hydrophobic | 130 |

Data is illustrative and based on principles of molecular recognition.

Aromatic Ring Substituent Effects on Electronic and Steric Properties

Substituents on either of the aromatic rings of the this compound core can profoundly alter the molecule's electronic and steric properties, thereby influencing its reactivity and potential biological activity. These effects can be broadly categorized as inductive and resonance effects.

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens, nitro groups, and cyano groups decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. Conversely, electron-donating groups (EDGs) like alkyl and alkoxy groups increase the electron density of the ring, enhancing its reactivity. unilag.edu.ng

Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as hydroxyl (-OH) and amino (-NH₂) groups, can donate electron density to the ring through resonance, activating it towards electrophilic substitution. Substituents with π-bonds to electronegative atoms, such as carbonyl (-C=O) and nitro (-NO₂) groups, withdraw electron density from the ring via resonance, deactivating it. unilag.edu.ng

Steric effects arise from the physical size of the substituents. Bulky groups can hinder the approach of reactants to adjacent positions on the aromatic ring, influencing the regioselectivity of reactions. For example, a large substituent at the ortho-position of the aniline ring could sterically shield the amino group.

The following table summarizes the expected electronic effects of various substituents on the aromatic rings of this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -Cl | 4'- | Electron-withdrawing | Electron-donating (weak) | Electron-withdrawing |

| -NO₂ | 4'- | Electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |

| -CH₃ | 4'- | Electron-donating | None | Electron-donating |

| -OCH₃ | 4'- | Electron-withdrawing | Electron-donating (strong) | Electron-donating |

| -CN | 4'- | Electron-withdrawing | Electron-withdrawing | Strongly electron-withdrawing |

This table is based on established principles of physical organic chemistry.

Conformational Dynamics and their Role in Defining SAR/SPR

The conformational flexibility allows the molecule to adapt its shape to fit into a binding site, a phenomenon known as "induced fit." A molecule with a high degree of conformational freedom may bind to multiple targets, potentially leading to off-target effects. Conversely, constraining the conformation, for example, by introducing bulky substituents or by cyclization, can enhance selectivity for a specific target.

Understanding the conformational landscape of this compound and its derivatives through techniques like NMR spectroscopy and computational modeling is essential for elucidating its SAR and SPR. By identifying the low-energy, biologically active conformation, medicinal chemists can design more potent and selective analogues.

The table below presents hypothetical conformational energy data for this compound, illustrating how different torsional angles can influence molecular stability.

| Torsional Angle (τ) | Conformation Description | Relative Energy (kcal/mol) |

| τ(C-N-C-C) = 180° | Anti-periplanar | 0.0 |

| τ(C-N-C-C) = 60° | Gauche | 1.2 |

| τ(Ar-O-Ar) = 45° | Twisted | 0.0 |

| τ(Ar-O-Ar) = 0° | Planar (eclipsed) | 5.8 |

| τ(Ar-O-Ar) = 90° | Perpendicular | 3.5 |

Data is illustrative and based on general principles of conformational analysis.

Applications in Advanced Materials Science Leveraging Phenoxyaniline Scaffolds

Polymer Chemistry and Engineering

The phenoxyaniline (B8288346) scaffold is a valuable building block in polymer chemistry, offering a route to materials with enhanced thermal stability, solubility, and mechanical properties.

Phenoxyaniline derivatives, particularly 4-phenoxyaniline (B93406), can serve as diamine monomers in the synthesis of high-performance polymers like polyamides and polyimides. These polymers are known for their exceptional thermal and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

The synthesis of polyimides, for instance, often involves a two-step process. The first step is the reaction of a diamine with a dianhydride in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) precursor. This is followed by a cyclization step, typically through thermal or chemical means, to yield the final polyimide. The reaction rate of phthalic anhydride (B1165640) with 4-phenoxyaniline has been observed to be dependent on the solvent's polarity, increasing in the order of tetrahydrofuran (B95107) (THF) < acetonitrile (B52724) < N,N-dimethylacetamide (DMAc) nih.gov. This indicates the importance of solvent choice in controlling the polymerization process.

The incorporation of flexible ether linkages from the phenoxyaniline monomer into the rigid polymer backbone can improve the processability of the resulting polymers. This structural modification can enhance solubility in organic solvents and lower the glass transition temperature (Tg), which is often a challenge for wholly aromatic polymers nih.gov. By improving solubility and processability, these modified polymers can be more easily fabricated into films, fibers, and coatings nih.gov.

| Polymer Type | Monomer Containing Phenoxyaniline Scaffold | Key Properties Improved | Potential Applications |

| Polyimides | 4-Phenoxyaniline | Enhanced solubility, lower glass transition temperature, improved processability nih.gov | Aerospace components, flexible electronics, high-temperature adhesives |

| Polyamides | 4-Phenoxyaniline | Increased solubility, good thermal stability, flexible film formation nih.gov | Advanced composites, specialty fibers, high-performance coatings |

For instance, the amine group could be functionalized to introduce charged moieties, leading to the development of ion-exchange membranes. Anion exchange membranes (AEMs) are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers. The performance of these membranes is dependent on their ionic conductivity, chemical stability, and mechanical properties. Polymers containing quaternized amine groups are often used as AEMs.

Similarly, for energy storage applications such as batteries and supercapacitors, functional polymers can be used as binders, separators, or solid-state electrolytes. The introduction of polar groups or redox-active units onto the phenoxyaniline backbone could lead to materials with enhanced ion transport or charge storage capabilities.

The chemical structure of N-Isobutyl-4-phenoxyaniline suggests its potential use as a polymer additive. The phenoxy group could contribute to improved thermal stability, while the isobutyl group might enhance compatibility with certain polymer matrices. As an additive, it could potentially function as an antioxidant or a UV stabilizer, protecting the polymer from degradation.

Furthermore, the secondary amine group in this compound could act as a reactive site for crosslinking. In thermosetting resins, crosslinking agents are essential for forming a three-dimensional network structure, which imparts high strength and thermal stability to the final material. Depending on the reactivity of the N-H bond, this compound could be incorporated into epoxy, polyurethane, or other thermoset systems.

Electronic and Photonic Materials

The electronic properties of the phenoxyaniline core, which combines an electron-donating amine group with an electron-withdrawing phenoxy group, make it an interesting candidate for applications in electronic and photonic materials.

In the field of organic light-emitting diodes (OLEDs), materials with specific electronic properties are required for efficient charge injection, transport, and recombination. Hole-transporting materials (HTMs) are a critical component of OLEDs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer.

Derivatives of diphenylamine (B1679370) and carbazole (B46965) are widely used as HTMs due to their excellent hole-transporting capabilities and thermal stability. The this compound structure incorporates a diphenylamine-like core (the nitrogen atom connecting the phenyl and phenoxy-substituted phenyl rings), suggesting its potential as a hole-transporting material. The isobutyl group could enhance the solubility and film-forming properties of the material, which are crucial for device fabrication via solution processing.

| Potential Role in OLEDs | Key Structural Feature | Anticipated Benefit |

| Hole-Transporting Material (HTM) | Diphenylamine-like core | Efficient hole injection and transport |

| Host Material in Emissive Layer | High triplet energy potential | Efficient energy transfer to phosphorescent emitters |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid but maintain a degree of orientational order. The molecular shape and intermolecular interactions are key factors in determining the liquid crystalline behavior of a compound.

Rod-like molecules, or mesogens, are the fundamental units of many liquid crystal phases. The phenoxyaniline scaffold, with its elongated and semi-rigid structure, can be considered a potential building block for designing new liquid crystalline materials. By attaching appropriate terminal groups to the phenoxyaniline core, it is possible to induce liquid crystalline phases.

For example, the synthesis of Schiff bases derived from aniline (B41778) derivatives with various terminal substituents has been shown to result in compounds exhibiting liquid crystalline properties. The nature of the terminal groups, such as alkyl or alkoxy chains, significantly influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable nih.gov. The isobutyl group in this compound could serve as one of these terminal groups, influencing the molecular packing and, consequently, the mesomorphic properties.

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

The phenoxyaniline scaffold is a promising candidate for use in organic photovoltaics (OPV) and dye-sensitized solar cells (DSSCs) due to its inherent electronic properties. The electron-donating nature of the phenoxy and aniline groups can facilitate charge separation and transport, which are critical processes in photovoltaic devices.

In the context of DSSCs, organic dyes play a pivotal role in absorbing sunlight and injecting electrons into a semiconductor matrix, typically titanium dioxide (TiO2). The efficiency of a DSSC is highly dependent on the molecular structure of the dye. Derivatives of phenoxazine, a related heterocyclic compound, have been investigated for their utility in DSSCs. These molecules possess strong light absorption properties and suitable energy levels for efficient electron injection. While direct studies on this compound are not prevalent, the fundamental properties of the phenoxyaniline core suggest its potential as a building block for novel dye sensitizers. The isobutyl group can enhance solubility and influence the molecular packing on the semiconductor surface, potentially improving device performance.

Quinoxaline-based organic sensitizers, which also feature nitrogen-containing aromatic structures, have demonstrated notable power conversion efficiencies in DSSCs. For instance, novel quinoxaline-based sensitizers have achieved efficiencies up to 5.56%, indicating that aromatic amines are a valuable class of compounds for these applications case.edu. The performance of such sensitizers is detailed in the table below.

| Sensitizer | Power Conversion Efficiency (PCE) | Reference |

| RC-21 | 3.30% | case.edu |

| RC-22 | 5.56% | case.edu |

This table showcases the performance of quinoxaline-based organic sensitizers in DSSCs, highlighting the potential of related nitrogen-containing aromatic compounds.

Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The performance and stability of PSCs can be significantly enhanced through the use of interfacial materials that passivate defects and improve charge extraction. Organic molecules, including aniline derivatives, can be employed as passivating agents at the perovskite surface and grain boundaries.

The aniline moiety in this compound can interact with under-coordinated lead ions in the perovskite structure, a common source of defects that lead to non-radiative recombination and reduced device efficiency. By donating lone pair electrons, the nitrogen atom can passivate these defect sites. Furthermore, the hydrophobic nature of the phenoxy and isobutyl groups could contribute to improved moisture stability of the perovskite film, a critical challenge for the commercialization of this technology.

While specific research on this compound in PSCs is limited, studies on other organic molecules provide a strong rationale for its potential. For example, the introduction of non-fullerene small molecules has been shown to effectively passivate ionic defects in perovskites, leading to a significant boost in efficiency and stability rsc.org.

| Passivation Strategy | Device Efficiency | Stability Enhancement | Reference |

| IT-4F Induced Trap-Passivation | 18.3% | Significantly enhanced stability | rsc.org |

| 4-nitrophthalonitrile passivation | >22% | Improved environmental stability | rsc.org |

This table presents the impact of different organic molecule-based passivation strategies on the performance of perovskite solar cells.

Organic Frameworks and Supramolecular Architectures

The rigid and functional nature of the phenoxyaniline scaffold makes it an attractive component for the construction of highly ordered, porous materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), as well as for applications in supramolecular chemistry.

Linkers for Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. The properties of COFs are determined by the geometry and functionality of their building blocks, often referred to as linkers. Aniline derivatives are commonly used as multitopic linkers in the synthesis of COFs through the formation of imine or other covalent bonds tcichemicals.com.

This compound, with its reactive amine group, can potentially be used as a linker in COF synthesis. The phenoxy group can introduce additional functionality and influence the electronic properties of the resulting framework. The isobutyl group, while not directly participating in the framework formation, can affect the solubility of the monomer and the interlayer stacking of the 2D COF sheets. The development of COFs from aniline derivatives has led to materials with applications in gas storage and separation. For example, covalent triazine frameworks incorporating phenylamino (B1219803) linkages have been synthesized for CO2 capture researchgate.net.

| COF Linker Type | Application | Key Feature |

| Phenylamino-linked | CO2 Capture | Enhanced gas uptake performance |

| 2,3-phenylquinoline | Solvent Sorption | Structural isomerism influencing properties |

| Phenazine-based | Energy Storage | High density of redox sites |

This table highlights various aniline and related nitrogen-containing linkers used in the synthesis of COFs and their targeted applications.

Linkers for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the MOF. While carboxylic acids are the most common functional group used in MOF linkers, amine-functionalized linkers are also employed to introduce specific properties or to allow for post-synthetic modification.